molecular formula C17H20N2O4S2 B4236473 N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide

N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide

Cat. No.: B4236473
M. Wt: 380.5 g/mol
InChI Key: PDUGEPQDLIAYLT-UHFFFAOYSA-N
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Description

N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide is a complex organic compound featuring both sulfonyl and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide typically involves multiple steps, starting with the preparation of the sulfonyl and thioether intermediates. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-(methylthio)aniline under basic conditions to form the sulfonamide intermediate. This intermediate is then coupled with alanine derivatives to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The thioether group can undergo oxidation, generating reactive intermediates that can further interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]alaninamide: Similar structure but with a trifluoromethyl group instead of a methylthio group.

    N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide: Similar structure but with glycine instead of alanine.

Uniqueness

N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]alaninamide is unique due to the presence of both sulfonyl and thioether groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds .

Properties

IUPAC Name

2-[(4-methoxyphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-12(17(20)18-15-6-4-5-7-16(15)24-3)19-25(21,22)14-10-8-13(23-2)9-11-14/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUGEPQDLIAYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1SC)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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